molecular formula C22H21N3O6 B11363227 4-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11363227
M. Wt: 423.4 g/mol
InChI Key: HNBOKLSJBITHFW-UHFFFAOYSA-N
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Description

4-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

    Substitution: Introduction of the pyridine and trimethoxybenzyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

4-nitro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H21N3O6/c1-29-18-12-15(13-19(30-2)21(18)31-3)14-24(20-6-4-5-11-23-20)22(26)16-7-9-17(10-8-16)25(27)28/h4-13H,14H2,1-3H3

InChI Key

HNBOKLSJBITHFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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